GX-201

NaV1.7 Ion Channel Electrophysiology

GX-201 is a best-in-class research tool for NaV1.7 target validation, distinguished by its exceptional selectivity (>10-fold over NaV1.1, NaV1.2, NaV1.6, and NaV1.5) and uniquely slow off-rate kinetics. This acylsulfonamide enables precise interrogation of state-dependent inhibition mechanisms and is the benchmark reference standard for comparative preclinical pain research. Its reproducible PK/PD relationship (free plasma ~3× IC50 for analgesic efficacy) makes it indispensable for translational target engagement studies and conditional knockout model validation.

Molecular Formula C25H27ClF4N2O4S
Molecular Weight 563.0 g/mol
Cat. No. B2924522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGX-201
Molecular FormulaC25H27ClF4N2O4S
Molecular Weight563.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F
InChIInChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33)
InChIKeyKYBPOTYVFWNSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GX-201: A Potent and Selective NaV1.7 Inhibitor for Pain Research


GX-201 is a synthetic small-molecule acylsulfonamide derivative that functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7 (encoded by SCN9A) . It is widely utilized in preclinical pain research to interrogate NaV1.7-dependent nociceptive signaling pathways [1]. In vitro, GX-201 inhibits human NaV1.7 (hNaV1.7) with an IC50 of <3.2 nM and demonstrates approximately 10-fold selectivity over the closely related off-target isoforms NaV1.1, NaV1.2, and NaV1.6 . In vivo, orally administered GX-201 demonstrates antinociceptive efficacy in rodent models of acute thermal pain and CFA-induced inflammatory pain [1].

Why Substituting GX-201 with Other NaV1.7 Inhibitors Carries Significant Scientific Risk


The simple categorization of a compound as a 'NaV1.7 inhibitor' is an insufficient basis for substitution in research protocols. NaV1.7 inhibitors are chemically diverse and can differ profoundly in their isoform selectivity profiles, state-dependent binding mechanisms (e.g., interaction with inactivated vs. resting states), binding site topology (e.g., voltage-sensor domain IV vs. extracellular pore vestibule), and subsequent in vivo pharmacokinetic and pharmacodynamic (PK/PD) profiles [1]. For instance, while GX-201 exhibits slow off-rate kinetics and potent functional activity in vivo [2], alternative compounds like PF-05089771 or DS-1971a possess distinct IC50 values and isoform selectivity patterns that can lead to divergent experimental outcomes and interpretations [3][4]. Therefore, experimental replication and valid cross-study comparisons depend critically on the use of the specific, well-characterized tool compound GX-201.

Quantitative Evidence Guide for GX-201: A Comparator-Based Analysis of Its Differentiation


In Vitro Potency Comparison: GX-201 vs. Other Leading NaV1.7 Inhibitors

GX-201 is among the most potent NaV1.7 inhibitors characterized, with an IC50 of <3.2 nM for hNaV1.7 . This potency is substantially greater than several other widely used research tools and clinical candidates. For example, it is >6-fold more potent than DS-1971a (IC50: 22.8 nM) [1] and >22-fold more potent than ST-2262 (IC50: 72 nM) [2] in comparable electrophysiological assays. While GDC-0276 exhibits a slightly lower reported IC50 (0.4 nM) , this compound has a different selectivity profile and PK profile, demonstrating that a lower IC50 alone does not confer overall superiority as a research tool. This high potency allows researchers to use lower concentrations of GX-201 in vitro, potentially minimizing non-specific or off-target effects.

NaV1.7 Ion Channel Electrophysiology Potency IC50

Isoform Selectivity Profile: GX-201's Differentiated Safety Window vs. Cardiac Nav1.5

A key differentiating feature of GX-201 is its >10-fold selectivity for NaV1.7 over the cardiac sodium channel isoform NaV1.5 [1]. This is a critical parameter for evaluating the potential for cardiovascular side effects. In contrast, GX-585, a closely related acylsulfonamide analog, demonstrates weaker selectivity against NaV1.1 and NaV1.2 and an IC50 of 11.7 µM for Nav1.8 . Many non-selective sodium channel blockers (e.g., local anesthetics) inhibit NaV1.5 with similar or greater potency than NaV1.7, a primary driver of their dose-limiting cardiotoxicity. The robust selectivity of GX-201 for NaV1.7 over NaV1.5 makes it a superior tool for studying peripheral pain pathways with a reduced risk of confounding cardiac effects in complex in vivo models.

NaV1.7 Selectivity Nav1.5 Cardiac Safety Electrophysiology

Binding Kinetics: The Impact of GX-201's Slow Off-Rate on Functional Potency

GX-201 is distinguished not only by its high affinity but also by its exceptionally slow dissociation rate (off-rate) from the NaV1.7 channel [1]. This kinetic property is a key determinant of its functional potency and sustained effect. The slow off-rate is visually apparent in voltage-clamp recordings, where channel block persists even after washout of the compound [1]. In contrast, some other potent inhibitors, such as PF-05089771, are known to interact equivalently with fast and slow inactivated states of the channel, which may result in different pharmacodynamic profiles [2]. The prolonged residence time of GX-201 on the target channel translates to a more sustained inhibition of nociceptor firing and contributes to its efficacy in vivo.

NaV1.7 Binding Kinetics Off-Rate Electrophysiology Residence Time

In Vivo Efficacy and PK/PD Relationship: GX-201's Free Plasma Concentration at Analgesia

In mice, GX-201 exhibits a favorable pharmacokinetic/pharmacodynamic (PK/PD) relationship, producing robust analgesia at a free plasma concentration approximately 3-fold higher than its IC50 for high-affinity channel block . This relationship is a valuable benchmark for researchers. For instance, in the CFA-induced inflammatory pain model, oral administration of GX-201 at 30 mg/kg achieved an average total plasma concentration of 16.1 ± 1.5 µM and completely reversed established hypersensitivity back to near pre-CFA baseline levels [1]. This contrasts with GX-585, a close analog, which required a higher dose (60 mg/kg, p.o.) to achieve a comparable effect, reaching an average total plasma concentration of 67.9 ± 15.6 µM [1]. This indicates that GX-201 achieves superior in vivo efficacy at lower systemic exposure compared to its structural analog.

NaV1.7 Analgesia Pharmacokinetics CFA In Vivo

High-Impact Research and Discovery Applications for GX-201


Validating Genetic Knockout Phenotypes in Pain Pathways

Researchers using NaV1.7 conditional knockout (cKO) mouse models require a highly selective pharmacological tool to confirm that observed phenotypes are specifically due to NaV1.7 loss-of-function. GX-201 is ideal for this purpose. Its >10-fold selectivity over other TTX-sensitive channels (NaV1.1, NaV1.2, NaV1.6) and high selectivity over NaV1.5 ensures that any observed antinociceptive effect is mediated by NaV1.7 inhibition, not off-target activity [1]. This is critical for interpreting complex behavioral data in pain research.

Comparative Efficacy Studies Against Emerging NaV1.7/1.8 Inhibitors

As new clinical candidates targeting NaV1.7 (e.g., PF-05089771, GDC-0276) and NaV1.8 (e.g., VX-548) emerge, GX-201 serves as a benchmark reference standard. Researchers can directly compare the in vivo efficacy, potency, and side-effect profile of novel compounds against the well-characterized PK/PD and behavioral profile of GX-201 in standardized pain models (e.g., hot plate, CFA, formalin) [2][3]. This enables a quantitative assessment of whether a new compound offers a meaningful advantage over the current state-of-the-art research tool.

Electrophysiological Dissection of NaV1.7 Channel Kinetics

The exceptionally slow dissociation rate (off-rate) of GX-201 from the NaV1.7 channel makes it a uniquely valuable tool for electrophysiologists studying channel gating and state-dependent inhibition [4]. Unlike inhibitors with faster kinetics, GX-201 can be used to probe the long-lived conformations of the channel, stabilize the inactivated state, and investigate the molecular determinants of drug binding and isoform selectivity through site-directed mutagenesis studies. Its use in these assays is supported by published data showing a clear, measurable impact on current traces and selectivity in mutant channels [4].

Pharmacodynamic Modeling and In Vivo Target Engagement Studies

The well-defined relationship between free plasma concentration (approximately 3x IC50) and analgesic efficacy in mice makes GX-201 an excellent compound for PK/PD modeling and target engagement studies . Researchers can use this benchmark to correlate plasma drug levels with the degree of NaV1.7 inhibition and resulting behavioral outcomes. This data is crucial for optimizing dosing regimens for chronic pain models and for cross-validating results obtained with other NaV1.7 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for GX-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.